N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions One common method is the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde to form an intermediate, which is then cyclized to produce the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide is unique due to its specific functional groups and substitution pattern. These features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H16ClN3O2 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16ClN3O2/c24-15-11-9-14(10-12-15)21-13-18(16-5-1-3-7-19(16)26-21)23(29)27-20-8-4-2-6-17(20)22(25)28/h1-13H,(H2,25,28)(H,27,29) |
InChI Key |
NBHNOJZCKBZBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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